molecular formula C12H13FO3 B1463736 Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate CAS No. 72835-85-9

Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate

Cat. No. B1463736
CAS RN: 72835-85-9
M. Wt: 224.23 g/mol
InChI Key: LSARTPXNGZTAKE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including but not limited to ester hydrolysis, nucleophilic acyl substitution, and reactions at the aromatic ring . The exact reactions would depend on the reaction conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could result in a characteristic fruity odor. The compound is likely to be a solid under standard conditions .

Scientific Research Applications

  • Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals. It’s used in various scientific fields, but specific applications, methods, and results are not provided .

  • 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride) : This is an analytical reference standard categorized as a cathinone. It’s used in research and forensic applications, particularly in the field of forensic chemistry and toxicology .

  • Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals. It’s used in various scientific fields, but specific applications, methods, and results are not provided .

  • Ethyl 3-[(3-fluoro-4-methylbenzyl)amino]propanoate : This compound is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals. Again, specific applications, methods, and results are not provided .

  • Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals. It’s used in various scientific fields, but specific applications, methods, and results are not provided .

  • Ethyl 3-[(3-fluoro-4-methylbenzyl)amino]propanoate : This compound is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals. Again, specific applications, methods, and results are not provided .

Safety And Hazards

As with any chemical compound, handling “Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as the results of any experimental studies conducted on it. It could potentially be used in the development of pharmaceuticals, as a reagent in chemical synthesis, or in materials science .

properties

IUPAC Name

ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSARTPXNGZTAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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